1,3,4-thiadiazol-2-amine derivatives, including N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine, belong to a class of heterocyclic compounds that have garnered significant attention in scientific research due to their diverse pharmacological and biological activities. [, , , , , , ] These compounds typically feature a five-membered ring containing one sulfur and two nitrogen atoms, with an amine group at the 2-position and various substituents at the 5-position. [, , , , , , , , , ]
N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are five-membered heterocyclic compounds containing nitrogen and sulfur. Thiadiazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits potential as a scaffold for developing pharmacologically active agents.
Thiadiazoles are classified based on the position of nitrogen atoms in the ring. N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, characterized by the presence of an ethyl group at the nitrogen position and a methoxy-substituted phenyl group at the fifth position. This compound can be synthesized from various precursors in laboratory settings and is often studied for its potential pharmaceutical applications.
The synthesis of N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves several key steps:
The reaction mechanism involves the formation of an amide bond between the thiadiazole derivative and the phenolic compound. Thin-layer chromatography (TLC) is employed to monitor reaction progress. After completion, the product is isolated and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine can be represented as follows:
Key structural data includes:
Spectroscopic data from NMR indicates characteristic peaks that confirm the presence of specific functional groups:
N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions typical of thiadiazole derivatives:
The reactivity patterns are influenced by substituents on the thiadiazole ring and the phenyl group. For instance, modifications in substituents can enhance or diminish biological activity.
The mechanism by which N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine exerts its biological effects typically involves interaction with specific biological targets:
Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity against various pathogens due to their ability to disrupt cellular processes.
N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is generally characterized by:
Key chemical properties include:
N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine has potential applications in several scientific fields:
The 1,3,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, stands as a cornerstone in modern medicinal chemistry. This scaffold exhibits exceptional versatility, forming the structural basis for numerous pharmacologically active agents targeting a diverse array of therapeutic areas, including oncology, infectious diseases, inflammation, and metabolic disorders [3] [7]. The inherent physicochemical properties of the 1,3,4-thiadiazole nucleus—particularly its strong aromatic character, metabolic stability, and capacity for diverse substitution patterns—underpin its widespread utility in drug design [2] [6]. Compounds bearing this scaffold frequently demonstrate enhanced bioavailability and cell permeability, attributes critical for effective drug action [3] [7]. The specific derivative N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (PubChem CID: 2174397) exemplifies the targeted molecular engineering possible within this chemical class, incorporating strategic substituents designed to optimize interactions with biological targets [1]. Its structure, characterized by an N-ethylamine at position 2 and a 2-methoxyphenyl group at position 5, positions it within a lineage of bioactive thiadiazoles under active investigation for potential therapeutic applications.
The 1,3,4-thiadiazole ring is unequivocally recognized as a "privileged scaffold" in drug discovery. This designation stems from its proven capacity to yield potent, target-specific bioactive molecules across a remarkably broad spectrum of disease areas [3] [6] [7]. Several intrinsic properties contribute to this privileged status:
Table 1: Bioisosteric Relationships of 1,3,4-Thiadiazole
Heterocycle | Key Structural Feature Replaced | Biological Consequence | Example Drug/Therapeutic Area |
---|---|---|---|
Pyrimidine | -CH=CH- | Mimics nucleobases (cytosine, thymine, uracil); disrupts nucleotide metabolism/DNA synthesis | Anticancer agents (e.g., derivatives targeting CA, TK) |
Pyridazine | -CH=CH- | Interacts with receptors/enzymes recognizing pyridazine motifs | Antidepressants (Minaprine), Antibacterials (Cefozopran) |
1,3,4-Oxadiazole | S instead of O | Increased lipophilicity; potentially altered binding affinity & metabolism | Antimicrobial agents |
Benzene | Heterocyclic S/N vs. homocyclic C | Altered electronic profile, polarity, H-bonding capacity; novel interactions with targets | Various drug classes |
The clinical success of several FDA-approved drugs underscores the practical significance of this scaffold. Acetazolamide and Methazolamide (carbonic anhydrase inhibitors) are used for glaucoma and diuresis, Sulfamethizole (a sulfonamide antimicrobial) combats bacterial infections, and Cefazolin (a first-generation cephalosporin antibiotic) contains the 1,3,4-thiadiazol-2-yl-thio moiety critical for its activity against Gram-positive and Gram-negative bacteria [3] [7] [8]. Furthermore, advanced candidates like Litronesib and Filanesib (kinesin spindle protein inhibitors) demonstrate the scaffold's continued relevance in modern oncology drug development [8]. This rich history and proven adaptability solidify the 1,3,4-thiadiazole's position as an indispensable pharmacophore.
The biological profile of any 1,3,4-thiadiazole derivative is profoundly influenced by the nature and position of its substituents. N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (C₁₁H₁₃N₃OS) features two distinct and strategically chosen substituents attached to the central thiadiazole core [1]:
Table 2: Influence of C5 Substituents in 1,3,4-Thiadiazole-2-amines on Biological Activity
C5 Substituent | Key Physicochemical Properties | Impact on Biological Activity (Examples) | Potential Advantages/Considerations |
---|---|---|---|
2-Methoxyphenyl | Moderate lipophilicity; Strong EDG; Steric bulk (ortho) | Enhanced cytotoxicity (e.g., vs A549, MCF-7); Improved binding affinity (e.g., tubulin, kinase targets); Potential for specific π/stacking/H-bond interactions | Target-specific potency; Favorable PK balance (lipophilicity/HBD) |
Phenyl | Moderate lipophilicity; No strong electronic effects | Baseline activity often observed; Modest potency | Synthetic simplicity |
4-Fluorophenyl | Moderate lipophilicity; Weak EWG | Potent activity in some series (e.g., SKOV-3, IC₅₀ ~3.58 µM); Altered electronic profile | Metabolic stability (C-F bond); Common bioisostere |
4-(Trifluoromethyl)phenyl | High lipophilicity; Strong EWG | Variable activity; Can significantly boost potency in specific targets (e.g., HL-60); Increased metabolic stability | High lipophilicity may impact solubility; Potential for strong π-interactions |
Alkyl (e.g., Methyl, Ethyl) | Lower lipophilicity; Flexible | Generally lower activity in cytotoxic/antimicrobial screens compared to aryl derivatives | Potential for different target profiles (e.g., enzyme inhibition) |
The combination of the N-ethyl group at C2 and the 2-methoxyphenyl group at C5 represents a deliberate design strategy. The ethylamine provides a critical pharmacophore point (H-bonding) and moderate lipophilicity, while the ortho-methoxyphenyl offers enhanced electron density, specific steric presentation, and additional potential for target engagement through its aromatic system and methoxy oxygen. This specific substitution pattern positions N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine as a molecule of interest within the broader family of bioactive thiadiazole-2-amines.
The exploration of 1,3,4-thiadiazoles in medicinal chemistry boasts a rich history spanning over seven decades, marked by continuous evolution driven by synthetic advancements and deepening biological understanding. The journey began in the 1940s with the discovery of Sulfathiazole, a sulfonamide antibiotic where the thiazole moiety shares structural similarities, paving the way for heterocyclic sulfonamides [7]. However, the true breakthrough for 1,3,4-thiadiazoles came shortly after:
1950s - Carbonic Anhydrase Inhibitors: The synthesis of Acetazolamide (5-acetylamino-1,3,4-thiadiazole-2-sulfonamide) by Roblin and Clapp at Lederle Laboratories in the early 1950s marked a pivotal moment. Marketed as Diamox in 1954, it became the first successful orally active carbonic anhydrase inhibitor (CAI), revolutionizing the treatment of glaucoma and establishing the 1,3,4-thiadiazole-2-sulfonamide motif as a potent pharmacophore for CA inhibition [3] [7]. Its methylated derivative, Methazolamide (Neptazane), followed, offering enhanced potency and reinforcing the therapeutic value of the scaffold [7].
1950s-1960s - Antimicrobial Sulfonamides: Building on the sulfonamide heritage, derivatives specifically incorporating the 1,3,4-thiadiazole ring emerged as potent antimicrobials. Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, Rufol) and Sulfaethidole (4-amino-N-[5-ethyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide, Globucid) became important agents, although their use has diminished over time due to resistance and newer antibiotics [7]. Their development demonstrated the scaffold's versatility beyond CA inhibition.
1970s - Anticancer Exploration: Landmark work by Olsen and colleagues in the 1970s revealed the cytostatic properties of the simple 2-Amino-1,3,4-thiadiazole itself. This discovery ignited sustained research into thiadiazole derivatives as potential anticancer agents, leading to numerous structural classes investigated for their ability to disrupt nucleotide pools (e.g., lowering GTP, elevating IMP in leukemia cells) and inhibit tumor growth [2] [7] [10].
1970s-1980s - Cephalosporin Antibiotics: The integration of the 1,3,4-thiadiazole ring into β-lactam antibiotics yielded Cefazolin, a first-generation cephalosporin introduced in the early 1970s (Ancef). The thiadiazolyl-thio moiety at C3’ (often depicted as part of a tetrazole-thiol in simplified representations, but structurally a 1,3,4-thiadiazole) is crucial for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Cefazolin remains clinically relevant today, particularly for surgical prophylaxis, highlighting the scaffold's contribution to anti-infective therapy [3] [7].
1980s-1990s - Antiparasitic Agents: Research into treating trypanosomiases led to Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole, CL 64855), a potent nitroimidazole-thiadiazole hybrid active against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (sleeping sickness), including drug-resistant strains. Although its development was halted due to toxicity concerns (mutagenicity), Megazol stands as a significant proof-of-concept for thiadiazoles in combating parasitic diseases and continues to inspire the search for safer analogs [3] [7] [9].
2000s-Present - Diversification and Targeted Therapies: Recent decades have witnessed an explosion in the design of novel thiadiazole derivatives targeting specific molecular pathways. This includes kinase inhibitors, tubulin polymerization inhibitors (e.g., cinnamic acid hybrids like Yang's compound IC₅₀ = 1.16 µg/mL against tubulin) [10], kinesin spindle protein inhibitors (e.g., Litronesib, Filanesib) [8], FAK inhibitors [10], and agents targeting parasitic enzymes (e.g., Plasmodium falciparum carbonic anhydrase, pfCA) [9]. The scaffold has also been extensively explored in hybrid molecules, combining it with other pharmacophores like quinolones (e.g., ciprofloxacin-thiadiazoles) [8], honokiol [8], and chalcones to enhance potency or overcome resistance. N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine exemplifies this modern trend, representing a targeted molecule likely designed based on SAR learnings from earlier generations, particularly leveraging the established benefits of aryl substitution at C5 and amino/alkylamino groups at C2 for optimal bioactivity.
Table 3: Key Milestones in 1,3,4-Thiadiazole-Based Drug Discovery
Era | Key Compound/Class | Therapeutic Area | Significance | Structural Feature |
---|---|---|---|---|
1940s | Sulfathiazole (Thiazole) | Antibacterial | Pioneered heterocyclic sulfonamides | Thiazole ring |
Early 1950s | Acetazolamide (Diamox™) | Diuretic, Antiglaucoma | First successful oral carbonic anhydrase inhibitor; Validated 1,3,4-TDZ-2-sulfonamide scaffold | 1,3,4-Thiadiazole-2-sulfonamide |
1950s | Methazolamide (Neptazane™) | Diuretic, Antiglaucoma | More potent CAI than acetazolamide | Methylated Acetazolamide analog |
1950s-60s | Sulfamethizole (Rufol™) | Antibacterial | Marketed sulfonamide antimicrobial | 5-Methyl-1,3,4-TDZ linked sulfonamide |
1950s-60s | Sulfaethidole (Globucid™) | Antibacterial | Marketed sulfonamide antimicrobial | 5-Ethyl-1,3,4-TDZ linked sulfonamide |
1970s | 2-Amino-1,3,4-thiadiazole | Anticancer (Research) | Demonstrated cytostatic properties; Lowered GTP pools in leukemia cells | Simple 2-amino derivative |
Early 1970s | Cefazolin (Ancef™) | Antibacterial | First-generation cephalosporin; Broad-spectrum; Thiadiazole moiety critical for activity | Tetrazolyl-thio (structurally 1,3,4-TDZ) at C3' |
1980s-90s | Megazol (CL 64855) | Antiparasitic (Research) | Highly active vs Trypanosoma spp. (incl. resistant); Toxicity halted development; Lead for novel antiparasitics | 2-Amino-5-(nitroimidazolyl)-1,3,4-TDZ |
2000s-Present | Diverse Derivatives (e.g., Cinnamic acid hybrids, Honokiol hybrids, KSP inhibitors) | Anticancer, Antimicrobial, Antiparasitic | Targeted therapies; Tubulin inhibitors (Yang, IC₅₀ 1.16µg/mL), Kinase inhibitors, Hybrid molecules; Exploiting C5 aryl substitution (e.g., 2-methoxyphenyl) | Varied (e.g., C5-Aryl, C2-Amino/Alkylamino/Heterocycle) |
This historical trajectory demonstrates the remarkable adaptability and enduring value of the 1,3,4-thiadiazole scaffold. From fundamental enzyme inhibitors and antimicrobials to targeted anticancer and antiparasitic agents, the core structure has proven its ability to generate bioactive molecules across therapeutic areas. N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a contemporary embodiment of this legacy, incorporating design elements refined through decades of research to target specific biological pathways with optimized physicochemical properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1